(pyrazolidin-4-yl)methanol dihydrochloride
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Overview
Description
(pyrazolidin-4-yl)methanol dihydrochloride is a chemical compound that belongs to the class of pyrazolidines. It is characterized by the presence of a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyrazolidin-4-yl)methanol dihydrochloride typically involves the following steps:
Formation of Pyrazolidine Ring: The initial step involves the formation of the pyrazolidine ring. This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of Methanol Group: The next step is the introduction of the methanol group at the 4-position of the pyrazolidine ring. This can be done through a nucleophilic substitution reaction using formaldehyde and a reducing agent such as sodium borohydride.
Formation of Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
(pyrazolidin-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the pyrazolidine ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazolidine ring.
Scientific Research Applications
(pyrazolidin-4-yl)methanol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (pyrazolidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
(pyrazolidin-4-yl)methanol dihydrochloride can be compared with other similar compounds, such as:
Pyrazolidine-3,5-dione: This compound has a similar pyrazolidine ring but with different functional groups, leading to different chemical properties and applications.
Pyrazolidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a methanol group, which affects its reactivity and biological activity.
N-methylpyrazolidine: The presence of a methyl group on the nitrogen atom changes the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific functional groups and their positions on the pyrazolidine ring, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
2703779-98-8 |
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Molecular Formula |
C4H12Cl2N2O |
Molecular Weight |
175.1 |
Purity |
95 |
Origin of Product |
United States |
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